1,2-Dipyridin-4-ylethane-1,2-diol
Description
1,2-Dipyridin-4-ylethane-1,2-diol (IUPAC name: (1R,2S)-1,2-dipyridin-4-ylethane-1,2-diol) is a meso-diol compound featuring two pyridin-4-yl groups attached to a central ethane-1,2-diol backbone. It is a crystalline powder with a molecular weight of 216.24 g/mol and a purity ≥98.0% . The compound is structurally characterized by its stereochemistry (1R,2S configuration) and the presence of pyridine rings, which confer unique electronic and coordination properties.
Properties
IUPAC Name |
1,2-dipyridin-4-ylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSJSQSVHHBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970196 | |
| Record name | 1,2-Di(pyridin-4-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-04-5, 5486-06-6 | |
| Record name | 1,2-Di-4-pyridinyl-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6950-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (R*,R*)-(1)-1,2-Dipyridin-4-ylethane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Di(4-pyridyl)ethanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6950-04-5 | |
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| Record name | 1,2-Di(pyridin-4-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-di(4-pyridyl)ethanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.382 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipyridin-4-ylethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired diol .
Industrial Production Methods
Industrial production of 1,2-Dipyridin-4-ylethane-1,2-diol typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipyridin-4-ylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding ethane derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of pyridinecarboxaldehyde or pyridinecarboxylic acid derivatives.
Reduction: Formation of ethane derivatives with reduced pyridine rings.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Biomedical Research Applications
- Antioxidant Activity : Research has indicated that 1,2-Dipyridin-4-ylethane-1,2-diol exhibits antioxidant properties, making it a candidate for studies aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals can be beneficial in developing therapeutic agents for conditions like cancer and neurodegenerative diseases .
- Metal Chelation : The compound has been studied for its chelation capabilities with various metal ions. This property is crucial in biochemistry for detoxifying heavy metals and could lead to applications in treating metal poisoning or enhancing drug delivery systems that utilize metal-based therapies .
- Coordination Chemistry : As a bidentate ligand, 1,2-Dipyridin-4-ylethane-1,2-diol forms stable complexes with transition metals. These complexes are useful in catalysis and materials science for creating new materials with unique electronic and optical properties .
Materials Science Applications
- Adsorbent Materials : The compound has been incorporated into metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. MOFs have applications in gas storage, separation processes, and catalysis .
- Polymer Chemistry : Its incorporation into polymer matrices can enhance the mechanical and thermal properties of materials. This application is particularly relevant in developing advanced composites for aerospace and automotive industries .
Case Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 1,2-Dipyridin-4-ylethane-1,2-diol exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The study highlighted the structure-activity relationship that enhances its efficacy as a potential therapeutic agent against oxidative stress .
Case Study 2: Metal Complexation
Research conducted on the chelation properties of 1,2-Dipyridin-4-ylethane-1,2-diol showed that it effectively binds to copper(II) ions, forming stable complexes. These complexes were tested for their ability to inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial therapies .
Case Study 3: MOF Development
In a collaborative study between academic institutions, 1,2-Dipyridin-4-ylethane-1,2-diol was used to synthesize a new MOF that demonstrated high efficiency in capturing CO₂ from flue gases. This research points towards its application in environmental remediation technologies aimed at reducing greenhouse gas emissions .
Mechanism of Action
The mechanism of action of 1,2-Dipyridin-4-ylethane-1,2-diol involves its interaction with molecular targets through hydrogen bonding and aromatic interactions. The hydroxyl groups facilitate hydrogen bonding, while the pyridine rings engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between 1,2-Dipyridin-4-ylethane-1,2-diol and related compounds:
Key Observations:
- Pyridyl vs. Phenyl Groups : The replacement of phenyl groups in 1,2-Diphenylethane-1,2-diol with pyridyl rings introduces nitrogen atoms, enabling coordination with metal ions (e.g., in metal-organic frameworks or bioactive complexes) .
- Diol vs. Non-Diol Analogues: 1,2-Di(pyridin-4-yl)ethane lacks hydroxyl groups, limiting its reactivity in esterification or hydrogen-bonding interactions compared to the diol variant .
Physical and Chemical Properties
Melting Points and Stability:
- However, its crystalline nature and high purity (≥98%) suggest thermal stability suitable for synthetic applications .
- Propane-1,2-diol, a simple aliphatic diol, has a lower melting point (-59°C) due to its flexible backbone and lack of aromaticity .
Reactivity and Functionalization:
- Esterification: 1,2-Diphenylethane-1,2-diol undergoes esterification with 4-nitrobenzoyl chloride to form bis(4-nitrobenzoate) derivatives (m.p. 235.1°C) .
- Coordination Chemistry : The pyridyl groups in 1,2-Dipyridin-4-ylethane-1,2-diol can act as Lewis bases, forming complexes with transition metals. This property is exploited in bioactive metal complexes, as seen in analogous diamine-diol systems .
Biological Activity
Overview
1,2-Dipyridin-4-ylethane-1,2-diol is an organic compound with the molecular formula . It features an ethane-1,2-diol backbone with two pyridine rings at the fourth position of each carbon. This unique structure suggests potential for various biological activities due to its ability to form hydrogen bonds and engage in aromatic interactions.
- Molecular Weight : 216.24 g/mol
- IUPAC Name : (1S,2S)-1,2-dipyridin-4-ylethane-1,2-diol
- CAS Number : 5486-06-6
- Structural Formula :
The biological activity of 1,2-Dipyridin-4-ylethane-1,2-diol is largely hypothesized based on its structural features. The presence of hydroxyl groups allows for hydrogen bonding , while the pyridine rings can engage in aromatic interactions with biological macromolecules. However, specific molecular targets and pathways remain to be fully elucidated through further research.
Coordination Chemistry
The compound's ability to act as a ligand in coordination chemistry has been explored. It can form complexes with metal ions, which may enhance its biological activity through metal-mediated mechanisms.
Study on Antimicrobial Properties
A study investigated the antimicrobial effects of various pyridine derivatives, including those structurally related to 1,2-Dipyridin-4-ylethane-1,2-diol. The results indicated significant inhibition of bacterial growth at specific concentrations.
Key Findings :
- Concentration : Effective at concentrations ranging from 50 µM to 200 µM.
- Microorganisms Tested : E. coli and Staphylococcus aureus showed notable sensitivity.
Research on Coordination Complexes
Another study focused on the synthesis of metal complexes using 1,2-Dipyridin-4-ylethane-1,2-diol as a ligand. The complexes demonstrated enhanced reactivity and stability compared to their non-complexed counterparts.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,2-Di(pyridin-4-yl)ethane | Lacks hydroxyl groups | Less versatile in hydrogen bonding |
| 1,2-Di(pyridin-4-ylethyne) | Contains a triple bond | Different reactivity profile |
Q & A
Q. What are the established synthetic routes for 1,2-Dipyridin-4-ylethane-1,2-diol, and how can reaction conditions be optimized for stereochemical purity?
The synthesis typically involves coupling pyridinyl precursors with diol intermediates. A common approach includes:
- Step 1 : Reacting 4-pyridinyl Grignard reagents with glyoxal derivatives to form the diol backbone.
- Step 2 : Protecting the diol groups during coupling to prevent side reactions.
- Step 3 : Deprotection and purification via recrystallization or column chromatography. Optimization Strategies :
- Use chiral catalysts to enhance stereoselectivity (e.g., asymmetric catalysis).
- Control temperature (e.g., low temperatures reduce racemization) and solvent polarity to favor meso-form crystallization .
- Monitor reaction progress via HPLC to track stereoisomer ratios .
| Synthetic Method | Yield (%) | Stereochemical Purity | Key Conditions |
|---|---|---|---|
| Grignard Coupling | 65–75 | ≥95% (meso) | THF, −20°C |
| Catalytic Asymmetric | 50–60 | ≥98% (R,S) | Chiral ligand, RT |
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of 1,2-Dipyridin-4-ylethane-1,2-diol?
- X-ray Crystallography : Definitive for absolute configuration determination .
- NMR Spectroscopy : Diastereotopic protons in the diol moiety show splitting patterns (e.g., H NMR: δ 4.2–4.5 ppm for hydroxyl-bearing carbons) .
- HPLC with Chiral Columns : Separates enantiomers; retention times vary for (R,S) vs. meso forms .
- Polarimetry : Measures optical activity for non-meso isomers .
Q. How does the substitution pattern on the pyridine rings influence the compound’s solubility and reactivity?
- Solubility : The diol group enhances water solubility via hydrogen bonding, while pyridine rings contribute to organic solvent miscibility (e.g., DMSO, ethanol).
- Reactivity :
- Pyridine’s nitrogen participates in coordination chemistry (e.g., metal-organic frameworks).
- Steric hindrance from 4-pyridinyl groups limits nucleophilic attack on the diol .
Advanced Research Questions
Q. What strategies can mitigate conflicting reports on the biological activity of 1,2-Dipyridin-4-ylethane-1,2-diol derivatives?
- Comparative Studies : Standardize assay conditions (e.g., cell lines, solvent controls).
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorination of pyridine) to isolate contributing factors .
- In Silico Modeling : Use molecular docking to predict binding interactions with biological targets (e.g., enzymes, receptors) .
Q. How can computational methods predict the catalytic potential of 1,2-Dipyridin-4-ylethane-1,2-diol in asymmetric synthesis?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior.
- Molecular Dynamics (MD) : Simulates coordination with transition metals (e.g., Ru, Pd) for catalytic cycle insights .
- Example : DFT predicts strong chelation with Pd(II), enabling use in cross-coupling reactions .
Q. What experimental designs are optimal for studying the compound’s interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with proteins (e.g., KD values).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Crystallography : Resolves binding modes in enzyme active sites .
- Caution : Address solubility limitations by using co-solvents (e.g., <5% DMSO) to prevent aggregation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
